molecular formula C21H20N4O4S B2778093 N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 941921-13-7

N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2778093
CAS No.: 941921-13-7
M. Wt: 424.48
InChI Key: BZOMURBGZZOYTA-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound, which includes a benzothiazole ring and an oxalamide moiety, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the reaction of 2-aminobenzenethiol with carbon disulfide and an alkyl halide . The next step involves the formation of the oxalamide moiety, which can be achieved by reacting the benzothiazole derivative with oxalyl chloride and an amine . The final step is the coupling of the benzothiazole and oxalamide intermediates under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) in anti-inflammatory applications or interact with DNA topoisomerase in anticancer studies . The compound’s ability to bind to these targets and modulate their activity underlies its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide moiety, in particular, contributes to its ability to form stable complexes with metal ions and interact with biological targets .

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-16-10-9-13(12-15(16)25-11-5-4-8-18(25)26)22-19(27)20(28)24-21-23-14-6-2-3-7-17(14)30-21/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOMURBGZZOYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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